Cas no 745-65-3 (Prostaglandin E1)
Prostaglandin E1 Chemical and Physical Properties
Names and Identifiers
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- Prostaglandin E1
- ALPROSTADIL
- Prostaglandin E1 or AIPROSTADIL
- Alprostadil (prostandin E1)
- (11ALPHA,13E,15S)-11,15-DIHYDROXY-9-OXOPROST-13-ENOIC ACID
- 7-((1R,2R,3R)-3-Hydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)-5-oxocyclopentyl)heptanoic acid
- PGE1
- PGE1 (Prostaglandin E1)
- Liple
- l-pge1
- Minprog
- ONO 1608
- Palux
- PegE1
- PGEl
- Topiglan
- 11,15-Dihydroxy-9-oxoprost-13-en-1-oic acid
- 3-Hydroxy-2-(3-hydroxy-1-octenyl)-5-oxo-cyclopentaneheptanoic acid
-
- MDL: MFCD00077860
- Inchi: 1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/t15?,16-,17-,19?/m1/s1
- InChI Key: GMVPRGQOIOIIMI-DWKJAMRDSA-N
- SMILES: CCCCC[C@H](O)/C=C/[C@@H]1[C@H](C(C[C@H]1O)=O)CCCCCCC(O)=O
Computed Properties
- Exact Mass: 354.24100
- Monoisotopic Mass: 354.240624
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 13
- Complexity: 432
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 3.2
- Topological Polar Surface Area: 94.8
Experimental Properties
- Color/Form: White acicular crystals
- Density: 1.0458 (rough estimate)
- Melting Point: 115-116 ºC
- Boiling Point: 529.282°C at 760 mmHg
- Flash Point: 288 °C
- Refractive Index: 1.6120 (estimate)
- Solubility: ethanol: 1 mg/mL
- Water Partition Coefficient: Insoluble
- PSA: 94.83000
- LogP: 3.47510
- Merck: 13,7968
- Specific Rotation: -64 º (c=1.0, C2H5OH)
- Solubility: Soluble in methanol, ethanol, ethyl acetate and chloroform, and slightly soluble in water. Unstable in acidic or alkaline aqueous solutions
Prostaglandin E1 Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H361
- Warning Statement: P281-P301+P310
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 61-22
- Safety Instruction: 36-26
- FLUKA BRAND F CODES:8-10
- RTECS:GY4569800
-
Hazardous Material Identification:
- Storage Condition:−20°C
- HazardClass:6.1(b)
- PackingGroup:III
- Packing Group:III
- Risk Phrases:R22
- Hazard Level:6.1(b)
Prostaglandin E1 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P7527-1MG |
Prostaglandin E1 |
745-65-3 | 1mg |
¥3675.07 | 2023-09-19 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P7527-10MG |
Prostaglandin E1 |
745-65-3 | 10mg |
¥6237.05 | 2023-09-19 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P8908-10MG |
Prostaglandin E1 |
745-65-3 | 10mg |
¥12565.26 | 2023-09-18 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P129960-5mg |
Prostaglandin E1 |
745-65-3 | ≥98%(HPLC) | 5mg |
¥194.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P129960-100mg |
Prostaglandin E1 |
745-65-3 | ≥98%(HPLC) | 100mg |
¥1593.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P129960-25mg |
Prostaglandin E1 |
745-65-3 | ≥98%(HPLC) | 25mg |
¥617.90 | 2023-09-01 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | QP5852-100mg |
Prostaglandin E1 |
745-65-3 | ≥98% | 100mg |
¥2900元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | QP5852-25mg |
Prostaglandin E1 |
745-65-3 | ≥98% | 25mg |
¥1350元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | QP5852-5mg |
Prostaglandin E1 |
745-65-3 | ≥98% | 5mg |
¥450元 | 2023-09-15 | |
| Chemenu | CM201176-100mg |
7-((1R,2R,3R)-3-Hydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)-5-oxocyclopentyl)heptanoic acid |
745-65-3 | 98% | 100mg |
$393 | 2021-06-15 |
Prostaglandin E1 Suppliers
Prostaglandin E1 Related Literature
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Prostaglandins and related compounds
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Eicosanoids Prostaglandins and related compounds
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Other Chemical Reagents
Additional information on Prostaglandin E1
Prostaglandin E1 (CAS No. 745-65-3): Comprehensive Overview and Recent Advancements
Prostaglandin E1, with the chemical identifier CAS No. 745-65-3, is a vital lipid compound belonging to the class of prostaglandins. Prostaglandins are bioactive molecules derived from essential fatty acids, primarily arachidonic acid, and play a crucial role in various physiological processes. The unique pharmacological properties of Prostaglandin E1 have made it a cornerstone in modern medicine, particularly in the management of cardiovascular and pulmonary conditions.
The synthesis and biological activity of Prostaglandin E1 have been extensively studied over the past few decades. Its mechanism of action primarily involves the activation of EP receptors, which are G-protein coupled receptors found in various tissues. Among these, the EP1, EP2, EP3, and EP4 receptors are most relevant to its therapeutic effects. Notably, Prostaglandin E1 exhibits a high affinity for the EP3 receptor, which contributes to its vasodilatory and bronchodilatory effects.
In recent years, significant advancements have been made in understanding the therapeutic applications of Prostaglandin E1. One of the most notable areas is its use in the treatment of pulmonary arterial hypertension (PAH). PAH is a progressive and life-threatening condition characterized by elevated pulmonary artery pressure and increased resistance to blood flow in the lungs. Clinical trials have demonstrated that Prostaglandin E1, administered via intravenous or subcutaneous routes, can significantly improve exercise capacity, reduce symptoms, and delay disease progression in patients with PAH.
The pharmacokinetics of Prostaglandin E1 are complex due to its rapid degradation by enzymes such as cyclooxygenase (COX) and lipoxygenase. To enhance its bioavailability and efficacy, formulations such as alprostadil (a synthetic analog) have been developed. These formulations are designed to provide sustained release of the compound, ensuring prolonged therapeutic effects. Recent studies have also explored the use of microspheres and nanoparticles for targeted delivery of Prostaglandin E1, which could further optimize its clinical applications.
In addition to its role in PAH, Prostaglandin E1 has shown promise in other cardiovascular applications. For instance, it has been used to prevent restenosis following coronary angioplasty. Restenosis is a common complication where the re-narrowing of arteries occurs after vascular procedures. The anti-proliferative effects of Prostaglandin E1 help in maintaining patency by inhibiting smooth muscle cell proliferation.
The impact of Prostaglandin E1 extends beyond cardiovascular medicine into other fields such as ophthalmology and urology. In ophthalmology, it is used to treat primary open-angle glaucoma by promoting uveoscleral outflow, thereby reducing intraocular pressure. In urology, it has been employed to treat erectile dysfunction by inducing vasodilation in penile tissues.
The latest research on Prostaglandin E1 has also delved into its potential role in modulating immune responses. Studies suggest that it can influence inflammatory pathways by interacting with immune cells such as macrophages and T-lymphocytes. This immunomodulatory effect has opened new avenues for exploring its use in autoimmune diseases and chronic inflammation.
The development of novel derivatives and analogs of Prostaglandin E1 continues to be an active area of research. By modifying its chemical structure, scientists aim to enhance its therapeutic index while minimizing side effects. For example, newer analogs like iloprost have been developed with improved stability and efficacy profiles compared to native PGE1.
The future directions in the study of Prostaglandin E1 include exploring combination therapies with other drugs and investigating its role in precision medicine approaches. Personalized medicine strategies aim to tailor treatments based on individual genetic profiles, which could lead to more effective management of conditions like PAH.
In conclusion, CAS No. 745-65-3:Prostaglandin E1> remains a critical therapeutic agent with diverse applications across multiple medical disciplines. The ongoing research into its mechanisms of action and novel formulations continues to expand its potential benefits for patients worldwide.>
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